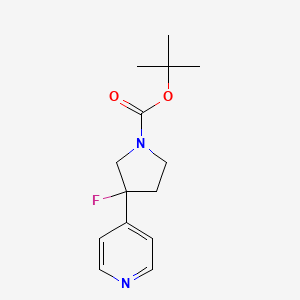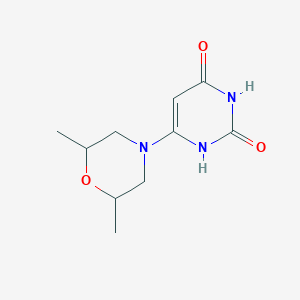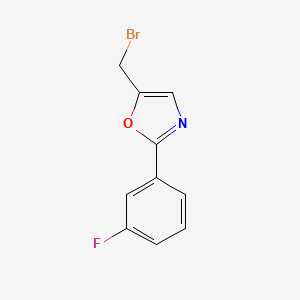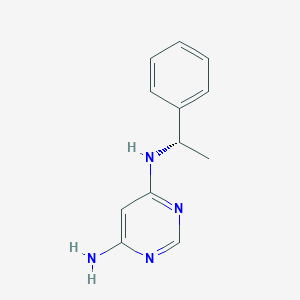
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Overview
Description
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine, also known as (S)-PPD, is an organic compound belonging to the class of pyrimidine derivatives. It is a colorless crystalline solid that is soluble in water. It is a natural product found in several species of plants and is used as an intermediate in the synthesis of other organic compounds. It has been studied for its biological properties, and its potential applications in medicine and biotechnology.
Scientific Research Applications
1. Polymer Material Development
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine and its derivatives have been explored in the development of novel polyimides. Studies have shown that these compounds can be used to create polymers with excellent solubility, thermal stability, and mechanical properties. For example, polyimides derived from related diamine monomers exhibited outstanding solubility in strong polar solvents and formed transparent films with high tensile strength, indicating potential applications in advanced material sciences (Wang et al., 2015).
2. Antimicrobial Agents
Compounds structurally related to (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine have been synthesized for potential use as antimicrobial agents. These compounds have shown significant inhibitory activity against various bacterial and fungal strains, suggesting their potential application in developing new antimicrobial drugs (Rao, Rao, & Koteswara, 2020).
3. Optical and Electrochemical Applications
Research indicates that derivatives of (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine could be used in developing materials with specific optical and electrochemical properties. Studies have shown that certain diamines with pyrimidine structures can be utilized in creating polymers with unique optical absorption characteristics and fluorescence properties, which could be beneficial in fields like photonics and sensor technology (Liaw, Wang, & Chang, 2007).
4. Cancer Research
Pyrimidine derivatives, including those related to (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine, have shown potential in cancer research. These compounds exhibit properties that could be harnessed for developing anticancer agents, indicating their significance in medicinal chemistry and pharmacology (Rao, Rao, Koteswara Rao, & Maddur, 2020).
Mechanism of Action
Target of Action
The primary target of the compound (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the rearranged during transfection (RET) kinase . RET kinase is frequently mutated in various types of cancer, making it an attractive therapeutic target .
Biochemical Pathways
The inhibition of RET kinase by (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine affects various biochemical pathways involved in cell proliferation and survival . The downstream effects of this inhibition lead to the suppression of RET-driven cancers .
Result of Action
The result of the action of (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the potent inhibition of both wild-type RET and RET V804M . This leads to a decrease in RET phosphorylation, indicating that the biological activity of the compound is mediated by RET inhibition . Consequently, the compound displays potent antiproliferative activity against RET-driven cancers .
properties
IUPAC Name |
4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9(10-5-3-2-4-6-10)16-12-7-11(13)14-8-15-12/h2-9H,1H3,(H3,13,14,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPTZBLFZRPXCC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



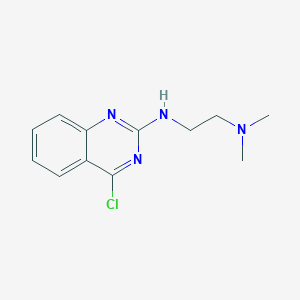



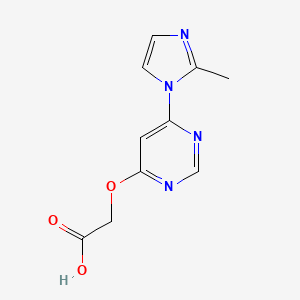
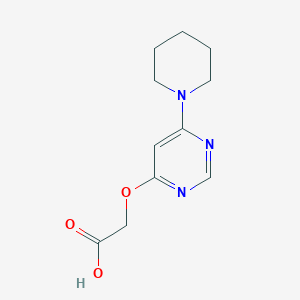
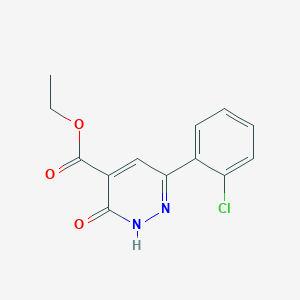

![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
